4-(3,4-Dimethoxyphenyl)-2-nitrophenol, 95%
Overview
Description
4-(3,4-Dimethoxyphenyl)-2-nitrophenol, 95% (4-DNP-2-NP) is a synthetic compound that is widely used for a variety of applications in the field of scientific research. It is a powerful reagent that is used as a catalyst in the synthesis of various compounds and as an inhibitor in biochemical and physiological studies.
Mechanism of Action
4-(3,4-Dimethoxyphenyl)-2-nitrophenol, 95% acts by inhibiting the activity of enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It also acts as an inhibitor of nitric oxide, which is involved in the regulation of blood pressure. Additionally, it has been found to interact with the phospholipids in cell membranes, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)-2-nitrophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it has been found to interact with the phospholipids in cell membranes, which can lead to changes in cell signaling pathways. Furthermore, it has been found to have a variety of effects on the cardiovascular system, including the regulation of blood pressure and the reduction of inflammation.
Advantages and Limitations for Lab Experiments
4-(3,4-Dimethoxyphenyl)-2-nitrophenol, 95% is a powerful reagent that is widely used in scientific research due to its ability to act as a catalyst in the synthesis of various compounds and as an inhibitor in biochemical and physiological studies. One advantage of using 4-(3,4-Dimethoxyphenyl)-2-nitrophenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has been found to have a variety of biochemical and physiological effects. However, one limitation of using 4-(3,4-Dimethoxyphenyl)-2-nitrophenol, 95% in lab experiments is that it can be difficult to control the concentration of the compound, which can lead to unpredictable results.
Future Directions
There are a variety of potential future directions for the use of 4-(3,4-Dimethoxyphenyl)-2-nitrophenol, 95% in scientific research. One potential direction is to further investigate the biochemical and physiological effects of 4-(3,4-Dimethoxyphenyl)-2-nitrophenol, 95%, such as its effects on the cardiovascular system and its ability to interact with phospholipids in cell membranes. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-(3,4-Dimethoxyphenyl)-2-nitrophenol, 95%, such as its use as an inhibitor of enzymes involved in the regulation of neurotransmitter release. Finally, further research could be conducted to develop new methods for the synthesis of 4-(3,4-Dimethoxyphenyl)-2-nitrophenol, 95% and to improve the control of the concentration of the compound in lab experiments.
Synthesis Methods
4-(3,4-Dimethoxyphenyl)-2-nitrophenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-nitrophenol with 3,4-dimethoxyphenylmagnesium bromide, followed by the reaction of the resulting intermediate with 2-nitrobenzaldehyde. The final product is a white crystalline solid with a melting point of 124-126°C.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2-nitrophenol, 95% is widely used in scientific research due to its ability to act as a catalyst in the synthesis of various compounds. It is also used as an inhibitor in biochemical and physiological studies. For example, it has been used to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it has been used to study the effects of nitric oxide on the regulation of blood pressure.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-13-6-4-10(8-14(13)20-2)9-3-5-12(16)11(7-9)15(17)18/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWPYMKMGWWCTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686293 | |
Record name | 3',4'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-56-5 | |
Record name | [1,1′-Biphenyl]-4-ol, 3′,4′-dimethoxy-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261888-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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